molecular formula C7H17ClN2O B6215849 3-amino-1-ethylpiperidin-4-ol hydrochloride, Mixture of diastereomers CAS No. 2742652-35-1

3-amino-1-ethylpiperidin-4-ol hydrochloride, Mixture of diastereomers

Cat. No.: B6215849
CAS No.: 2742652-35-1
M. Wt: 180.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-ethylpiperidin-4-ol hydrochloride, mixture of diastereomers, is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is a mixture of diastereomers, meaning it consists of two or more stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-ethylpiperidin-4-ol hydrochloride typically involves the following steps:

  • Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of a suitable di- or tri-functional precursor.

  • Introduction of Ethyl Group: The ethyl group at the 1-position can be introduced via nucleophilic substitution reactions.

  • Amination: The amino group at the 3-position is introduced through reductive amination or direct amination reactions.

  • Formation of Hydrochloride Salt: The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-ethylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce the nitro group to an amine or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include hydrogen gas (H₂) and sodium borohydride (NaBH₄).

  • Substitution: Common reagents include alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Nitro derivatives, aldehydes, and carboxylic acids.

  • Reduction: Amine derivatives and alcohols.

  • Substitution: Alkylated piperidines and other substituted piperidines.

Scientific Research Applications

3-Amino-1-ethylpiperidin-4-ol hydrochloride has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its potential therapeutic properties and use in drug development.

  • Industry: Employed in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 3-amino-1-ethylpiperidin-4-ol hydrochloride exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other biomolecules, leading to biological or chemical changes. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

3-Amino-1-ethylpiperidin-4-ol hydrochloride can be compared with other similar compounds, such as:

  • 3-Amino-1-methylpiperidin-4-ol: Similar structure but with a methyl group instead of an ethyl group.

  • 3-Amino-1-propylpiperidin-4-ol: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness: The presence of the ethyl group at the 1-position distinguishes 3-amino-1-ethylpiperidin-4-ol hydrochloride from other piperidines, potentially affecting its chemical reactivity and biological activity.

Properties

CAS No.

2742652-35-1

Molecular Formula

C7H17ClN2O

Molecular Weight

180.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.